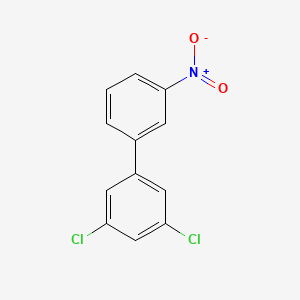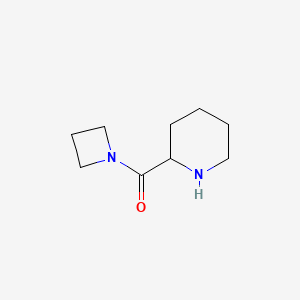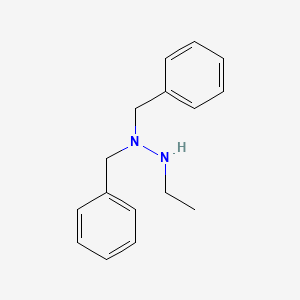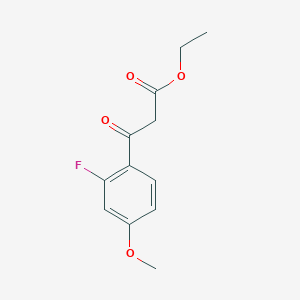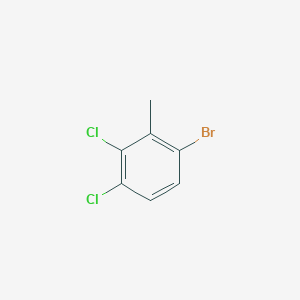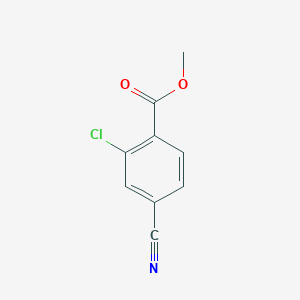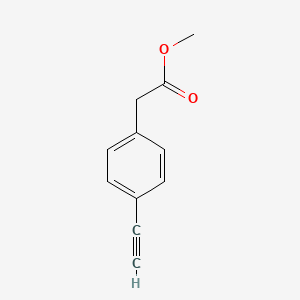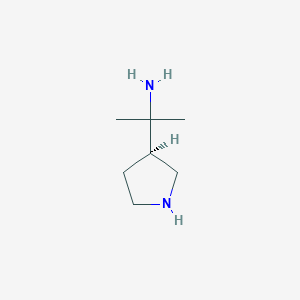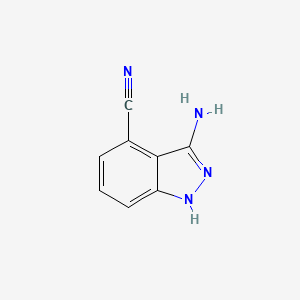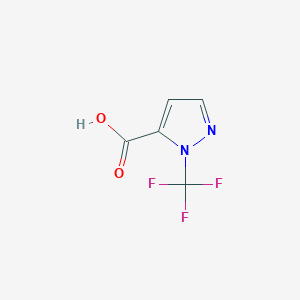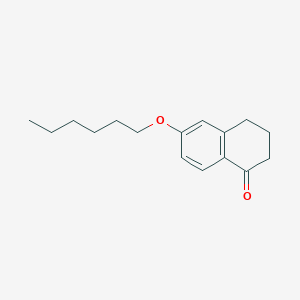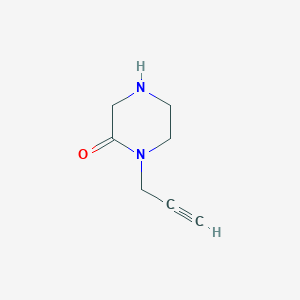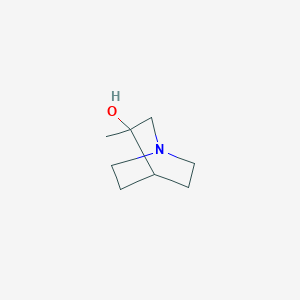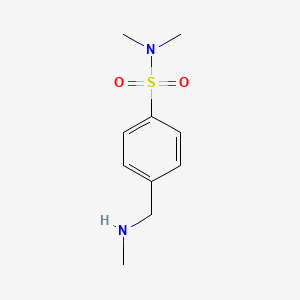
N,N-dimethyl-4-methylaminomethyl-benzenesulfonamide
Vue d'ensemble
Description
N,N-dimethyl-4-methylaminomethyl-benzenesulfonamide (DMMB) is a sulfonamide compound that has been studied extensively for its potential applications and uses in scientific research. DMMB is a white, odorless, and crystalline powder that is soluble in water, ethanol, and other organic solvents. DMMB has been used in a variety of scientific research applications, including in the synthesis of organic compounds, as a catalyst, and as a reagent for biochemical assays.
Applications De Recherche Scientifique
- Application Summary : This research focuses on the development of an earth-abundant reusable and non-toxic heterogeneous catalyst applied in the synthesis of pharmaceutically, bio-active relevant compounds .
- Methods of Application : The method involves the use of a simple and environmentally friendly method for the preparation of efficient, reusable, and low-cost graphene spheres encapsulated Ni/NiO nanoalloy catalysts (Ni/NiO@C) for highly selective synthesis of the N-methylated compounds .
- Results or Outcomes : The catalyst was proved that it could be easily recycled by its intrinsic magnetism and reused up to ten times without losing activity and selectivity .
- Application Summary : This research describes a novel method to control the growth of DAST on the surfaces of indium tin oxides coated with the patterned photoresists by electric field .
- Methods of Application : The method involves the use of an electric field to control the growth of DAST microcrystals .
- Results or Outcomes : The growth of DAST microcrystals controlled by electric field leads to the increase in the crystallinity, but the chemical structures remain unchanged .
Efficient, Green, and Renewable N-Di-Methylation Synthesis of Amines by a Novel Nano-Catalyst of NiNiO@C
Electrically controlled growths of 4-N,N-dimethylamino-4′-N′-methyl-stilbazolium tosylate (DAST) organic microcrystals
- Application Summary : This research uses two fluorescent molecules, 4-aminophthalimide (AP) and 4-(N,N-dimethyl)amino-N-methylphthalimide (DMP), as building blocks to fabricate fluorescent organic nanoparticles .
- Methods of Application : The method involves synthesizing DMP by substituting all the amine hydrogens of AP with methyl groups .
- Results or Outcomes : The study found that varying the nature of intermolecular interactions leads to different modes of aggregation .
- Application Summary : N,N-Dimethylformamide and N,N-dimethylacetamide are multipurpose reagents which deliver their own H, C, N and O atoms for the synthesis of a variety of compounds under a number of different experimental conditions .
- Methods of Application : These compounds are used in the synthesis of a variety of compounds .
- Results or Outcomes : The review highlights the corresponding literature published over the last years .
Probing the aggregation behavior of 4-aminophthalimide and 4-(N,N-dimethyl)amino-N-methylphthalimide
Recent Uses of N,N-Dimethylformamide and N,N-Dimethylacetamide
- Application Summary : This research reports the use of phenyl trimethylammonium iodide (PhMe3NI) as a safe, nontoxic, and easy-to-handle reagent for an absolutely monoselective N-methylation of amides and related compounds as well as for the N-methylation of indoles .
- Methods of Application : The method involves the use of PhMe3NI for the N-methylation reaction to various substrates, including amides, indoles, and a variety of structurally related bioactive compounds .
- Results or Outcomes : The ease of operational setup, high yields of ≤99%, high functional group tolerance, and especially the excellent monoselectivity for amides make this method attractive for late-stage methylation of bioactive compounds .
- Application Summary : This research describes a novel method to control the growth of DAST on the surfaces of indium tin oxides coated with the patterned photoresists by electric field .
- Methods of Application : The method involves the use of an electric field to control the growth of DAST microcrystals .
- Results or Outcomes : Growth of DAST microcrystals controlled by electric field leads to the increase in the crystallinity, but the chemical structures remain unchanged .
Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents
Electrically Controlled Growths of 4-N,N-dimethylamino-4′-N′-methyl-stilbazolium Tosylate (DAST) Organic Microcrystals
Propriétés
IUPAC Name |
N,N-dimethyl-4-(methylaminomethyl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2S/c1-11-8-9-4-6-10(7-5-9)15(13,14)12(2)3/h4-7,11H,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMQPMGJWBIBHKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=C(C=C1)S(=O)(=O)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dimethyl-4-methylaminomethyl-benzenesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



